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Compound of Interest

Compound Name: 2,5-Dibromo-4-hydroxybenzonitrile

CAS No.: 1824055-68-6

Cat. No.: B2705349

Get Quote

An In-Depth Technical Guide on the Structure and Synthesis of 2,5-Dibromo-4-
hydroxybenzonitrile

Executive Summary
In the landscape of halogenated aromatic nitriles, 2,5-Dibromo-4-hydroxybenzonitrile (CAS

1824055-68-6) occupies a highly specific niche as a synthetic intermediate and analytical

standard[1]. Despite its structural simplicity, it is frequently the subject of nomenclature

confusion in agrochemical and pharmacological literature, where it is often erroneously

conflated with its widely commercialized isomer, Bromoxynil (3,5-dibromo-4-

hydroxybenzonitrile, CAS 1689-84-5)[2][3]. This whitepaper deconstructs the structural

chemistry, electronic profiling, and regioselective synthesis required to isolate the 2,5-isomer,

providing drug development professionals and material scientists with a definitive, self-

validating methodological framework.

Structural Chemistry & Electronic Profiling
The molecular architecture of 2,5-Dibromo-4-hydroxybenzonitrile (C₇H₃Br₂NO) is defined by

a central benzene ring bearing four distinct substituents[4]. The spatial arrangement directly

dictates its chemical reactivity and physical properties:
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C1 (Nitrile Group, -CN): A strong electron-withdrawing group (EWG) via both inductive and

resonance effects. It deactivates the ring and traditionally directs incoming electrophiles to

the meta positions (C3, C5).

C4 (Hydroxyl Group, -OH): A strong electron-donating group (EDG) via resonance. It highly

activates the ring and directs ortho/para. Because the para position (C1) is occupied, it

directs exclusively to the ortho positions (C3, C5).

C2 & C5 (Bromine Atoms, -Br): Weakly deactivating halogens that provide significant steric

bulk and lipophilicity.

Isomeric Disambiguation: The 2,5 vs. 3,5 Conundrum
Because both the -CN and -OH groups synergistically direct electrophilic aromatic substitution

(EAS) toward the C3 and C5 positions, the direct bromination of 4-hydroxybenzonitrile

overwhelmingly yields the 3,5-isomer (Bromoxynil)[5]. Achieving the 2,5-substitution pattern

requires bypassing this thermodynamic sink via targeted regioselective synthesis.

Quantitative Data Summary
The following table summarizes the physicochemical and analytical distinctions between the

two isomers to aid in laboratory verification[3][5].
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Property
2,5-Dibromo-4-
hydroxybenzonitrile

3,5-Dibromo-4-
hydroxybenzonitrile
(Bromoxynil)

CAS Number 1824055-68-6 1689-84-5

Molecular Formula C₇H₃Br₂NO C₇H₃Br₂NO

Molecular Weight 276.91 g/mol 276.91 g/mol

Physical Appearance
Pale-yellow to yellow-brown

solid

Colorless to white crystalline

solid

¹H-NMR Aromatic Signals
Two singlets (1H each, para

relationship, ~0-1 Hz coupling)

One singlet (2H, meta

relationship, chemically

equivalent)

Primary Application
Synthetic intermediate,

analytical standard

Commercial herbicide (PSII

inhibitor)

Regioselective Synthesis Strategy
To synthesize the 2,5-isomer, we must circumvent the natural directing effects of the -OH and -

CN groups. The most robust, self-validating pathway is to utilize a pre-halogenated, protected

precursor such as 2,5-dibromo-4-methoxybenzaldehyde.

By converting the aldehyde to a nitrile and subsequently deprotecting the methoxy group using

Boron tribromide (BBr₃), we lock the bromines into the 2,5-positions.
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Thermodynamic Pathway (Yields 3,5-Isomer) Regioselective Pathway (Yields 2,5-Isomer)
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(CAS 1824055-68-6)
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Fig 1: Regioselective synthesis of the 2,5-isomer vs. direct bromination yielding the 3,5-isomer.

Detailed Experimental Protocols
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The following workflows are designed for high-yield recovery and analytical purity, incorporating

mechanistic causality for each critical step.

Protocol A: One-Pot Oximation and Dehydration
Objective: Convert 2,5-dibromo-4-methoxybenzaldehyde to 2,5-dibromo-4-methoxybenzonitrile.

Reagent Preparation: Dissolve 10.0 mmol of 2,5-dibromo-4-methoxybenzaldehyde in 25 mL

of concentrated formic acid (HCOOH) in a round-bottom flask.

Oximation: Add 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) to the stirring

solution.

Reflux & Dehydration: Heat the mixture to reflux (approx. 100°C) for 4 hours.

Causality: Formic acid serves a dual purpose here. It acts as the solvent for the initial

oxime formation and subsequently acts as a dehydrating agent, eliminating water from the

oxime intermediate to form the nitrile group in a single, efficient pot.

Workup: Cool the reaction to room temperature and pour it over 100 g of crushed ice. Filter

the resulting precipitate, wash extensively with cold distilled water to remove residual acid,

and dry under a vacuum.

Protocol B: BBr₃-Mediated Demethylation
Objective: Cleave the methoxy ether to yield the final 2,5-Dibromo-4-hydroxybenzonitrile.

Inert Atmosphere Setup: Purge a flame-dried round-bottom flask with Argon. Dissolve 5.0

mmol of the intermediate from Protocol A in 20 mL of anhydrous dichloromethane (DCM).

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C.

Causality: Boron tribromide is a highly aggressive Lewis acid. Cryogenic cooling prevents

the over-reaction of the nitrile group and minimizes the formation of tarry, polymerized

byproducts.

Cleavage: Dropwise add 15.0 mmol of BBr₃ via a gas-tight syringe. Allow the reaction to

slowly warm to room temperature and stir for 12 hours.
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Quenching (Critical Safety Step): Re-cool the flask to 0°C. Carefully quench the reaction by

adding 10 mL of anhydrous methanol dropwise, followed by 20 mL of water.

Causality: Methanol safely reacts with excess BBr₃ to form trimethyl borate (a volatile,

benign liquid), preventing the violent, exothermic release of HBr gas that occurs if water is

added directly.

Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined

organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify

via flash column chromatography (Hexanes:EtOAc) to isolate the target compound.

Protocol C: Analytical Validation
To validate the success of the regioselective synthesis, perform ¹H-NMR (400 MHz, DMSO-d₆).

Expected Result: You will observe two distinct singlets in the aromatic region (approx. 7.5 -

8.2 ppm), each integrating to 1H. This confirms the para relationship of the protons at C3 and

C6. If the product were the 3,5-isomer, only a single peak integrating to 2H would be visible

due to the chemical equivalence of the protons at C2 and C6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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